molecular formula C18H21N3O2S B3461149 N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide

N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide

货号 B3461149
分子量: 343.4 g/mol
InChI 键: VTLGWCGRRFXXEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用机制

TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, leading to downstream inhibition of the B-cell receptor signaling pathway. This results in a reduction in B-cell proliferation and survival, leading to tumor regression.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective activity against BTK, with minimal off-target effects on other kinases. In preclinical studies, TAK-659 has been well tolerated and has shown minimal toxicity. In addition to its anti-tumor effects, TAK-659 has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in the treatment of autoimmune diseases.

实验室实验的优点和局限性

One advantage of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical and clinical studies. A limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its anti-tumor effects. Another area of interest is the evaluation of TAK-659 in combination with immunotherapy, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, the development of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus, is an area of active investigation.
In conclusion, TAK-659 is a promising small molecule inhibitor that targets BTK and has shown anti-tumor activity in preclinical models of B-cell malignancies. Further studies are needed to evaluate its safety and efficacy in clinical settings and to explore its potential in combination with other targeted therapies or immunotherapy.

科学研究应用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, TAK-659 has been shown to inhibit BTK activity and induce apoptosis in B-cells, leading to a reduction in tumor growth and improved survival.

属性

IUPAC Name

N-[(4-tert-butylphenoxy)methylcarbamothioyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-18(2,3)14-6-8-15(9-7-14)23-12-20-17(24)21-16(22)13-5-4-10-19-11-13/h4-11H,12H2,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLGWCGRRFXXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCNC(=S)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 4
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide
Reactant of Route 6
Reactant of Route 6
N-({[(4-tert-butylphenoxy)methyl]amino}carbonothioyl)nicotinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。